3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
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Overview
Description
3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with dimethyl groups at the 3 and 5 positions on both the phenyl and propiophenone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride, such as 3,5-dimethylbenzoyl chloride, and an aromatic compound, such as 3,5-dimethylbenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.
Another synthetic route involves the use of Grignard reagents. In this method, 3,5-dimethylphenylmagnesium bromide is reacted with 3,5-dimethylbenzoyl chloride to form the desired ketone. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: The major products of oxidation reactions are carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Reduction reactions yield alcohols as the primary products.
Scientific Research Applications
3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects may be mediated through interactions with specific enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Uniqueness
3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is unique due to the symmetrical substitution pattern on both the phenyl and propiophenone rings. This symmetry can influence its reactivity and physical properties, making it distinct from other similar compounds with different substitution patterns.
Properties
IUPAC Name |
1,3-bis(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-7-14(2)10-17(9-13)5-6-19(20)18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBCDZSCLFHXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644901 |
Source
|
Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-72-8 |
Source
|
Record name | 1,3-Bis(3,5-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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